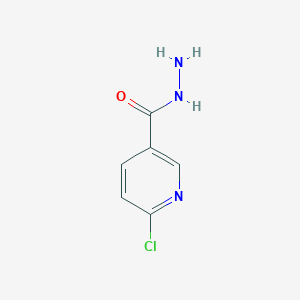

6-Chloropyridine-3-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIECNFYNFQQRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384148 | |

| Record name | 6-Chloronicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168893-66-1 | |

| Record name | 6-Chloronicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridine-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloropyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-Chloropyridine-3-carbohydrazide, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document details the synthesis of its precursors, 6-chloronicotinic acid and methyl 6-chloronicotinate, and the subsequent conversion to the final product. Experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate practical application in a research and development setting.

Introduction

This compound, also known as 6-chloronicotinohydrazide, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of a variety of biologically active molecules. The reliable and efficient synthesis of this compound is therefore of critical importance. This guide outlines the most common and effective pathways for its preparation.

Synthesis Pathways

The synthesis of this compound primarily proceeds through two main routes, both of which utilize a derivative of 6-chloronicotinic acid. The choice of pathway may depend on the availability of starting materials, desired scale, and overall cost-effectiveness.

Pathway A involves the direct conversion of methyl 6-chloronicotinate to the desired hydrazide. Pathway B is a two-step process starting from 6-chloronicotinic acid, which is first esterified to methyl 6-chloronicotinate and then converted to the hydrazide. The precursors themselves can be synthesized through various methods.

Synthesis of Precursor: 6-Chloronicotinic Acid

Two notable methods for the synthesis of 6-chloronicotinic acid are presented below.

A direct approach involves the oxidation of 2-chloro-5-methylpyridine.

A multi-step synthesis starting from the readily available DL-malic acid provides an alternative route.[1] This pathway involves the formation of 6-hydroxynicotinic acid as a key intermediate.

Synthesis of Precursor: Methyl 6-Chloronicotinate

The methyl ester of 6-chloronicotinic acid is a direct precursor to the final product. It is typically synthesized by the esterification of 6-chloronicotinic acid.

Core Synthesis of this compound

The final step in the synthesis is the conversion of the carboxylic acid or its ester to the corresponding hydrazide. The reaction with the ester is generally more direct and higher yielding.

From Methyl 6-Chloronicotinate (Pathway A)

This is the most common and efficient method for the preparation of this compound. It involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine.

From 6-Chloronicotinic Acid (Pathway B)

While direct conversion is possible, a more reliable method involves a two-step process: esterification followed by hydrazinolysis as detailed above. A general representation of the direct conversion is shown below, though this route is often lower yielding.

Reaction Mechanism

The formation of the hydrazide from the ester proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a molecule of methanol and the formation of the stable carbohydrazide.

Experimental Protocols

Synthesis of 6-Chloronicotinic Acid from 2-Chloro-5-methylpyridine

-

Reaction Setup: In a 1000 mL flask equipped with a stirrer, heating mantle, and gas inlet, add chlorobenzene (450 g), 2-chloro-5-methylpyridine (100 g), and cobalt acetate (3 g).

-

Reaction: Heat the mixture to 80°C with stirring. Introduce oxygen at a flow rate of 0.4 L/min and maintain the reaction for 4 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the solid and dry to obtain a mixture of 6-chloronicotinic acid and cobalt acetate. The crude product is then purified by recrystallization from methanol to yield pure 6-chloronicotinic acid.

Synthesis of this compound from Methyl 6-Chloronicotinate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 6-chloronicotinate (1 equivalent) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis pathways.

Table 1: Synthesis of 6-Chloronicotinic Acid

| Starting Material | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 2-Chloro-5-methylpyridine | Oxidation | O₂, Cobalt Acetate | 80 | 4 | 79.7 | 99.52 (HPLC) |

| DL-Malic Acid | Cyclization, Ammonification, Chlorination | - | - | - | 95-98 | >99.5 |

Table 2: Synthesis of this compound

| Starting Material | Reaction | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| Methyl 6-chloronicotinate | Hydrazinolysis | Hydrazine Hydrate | Ethanol | Reflux | 3-5 | 79-90 |

Conclusion

This technical guide has outlined the primary and most effective synthesis pathways for this compound. The presented protocols and data provide a solid foundation for researchers and professionals in the field of drug development and agrochemical synthesis. The direct hydrazinolysis of methyl 6-chloronicotinate is highlighted as a particularly efficient method. The provided diagrams offer a clear visualization of the chemical transformations involved.

References

6-Chloropyridine-3-carbohydrazide: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the physicochemical properties, synthesis, and potential biological significance of 6-Chloropyridine-3-carbohydrazide. This document outlines key experimental protocols and visualizes essential workflows and potential mechanisms of action to support further investigation and application of this compound.

Core Physicochemical Properties

This compound is a white crystalline powder.[1][2] Key physicochemical data are summarized in the table below, providing a foundational understanding of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O | [3] |

| Molecular Weight | 171.58 g/mol | [3] |

| Melting Point | 250 °C | [4] |

| Boiling Point | Decomposes before boiling (inferred from high melting point) | N/A |

| pKa (predicted) | 10.87 ± 0.10 | [2] |

| XLogP3 (predicted) | 1.4 | [5] |

| Appearance | White crystalline powder | [1][2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

A common and effective method for the synthesis of carbohydrazide derivatives is through the reaction of a carboxylic acid ester with hydrazine hydrate.[6][7] For this compound, the synthesis would logically proceed from 6-chloronicotinic acid.

Experimental Protocol: Synthesis from 6-Chloronicotinic Acid

This protocol describes a two-step synthesis of this compound starting from 6-chloronicotinic acid.

Step 1: Esterification of 6-Chloronicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinic acid (1 equivalent) in an excess of absolute methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the ester product with a suitable organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography if necessary.

Step 2: Hydrazinolysis of the Ester

-

Reaction Setup: Dissolve the purified ester (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitoring: Monitor the formation of the carbohydrazide product by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The solid product, this compound, will often precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

Potential Biological Activity and Mechanism of Action

Carbohydrazide derivatives are a class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties.[7][8] The mechanism of action for many antimicrobial hydrazides is believed to involve the chelation of essential metal ions, such as iron, copper, or zinc, which are crucial cofactors for various enzymes in microbial cells.[9] By sequestering these metal ions, the carbohydrazide can inhibit vital metabolic pathways, leading to the disruption of cell growth and proliferation.

While the specific signaling pathways affected by this compound have not been elucidated, a general proposed mechanism of antimicrobial action is illustrated below.

Experimental Workflow for Characterization and Screening

For novel compounds like this compound, a systematic experimental workflow is crucial to characterize the molecule and evaluate its biological potential. The following diagram outlines a general workflow for the synthesis, purification, characterization, and preliminary biological screening of a carbohydrazide derivative.

Solubility Profile

While specific quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature, compounds with similar structures, such as other chloropyridine derivatives, tend to be more soluble in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) compared to nonpolar solvents.[10][11][12] For experimental purposes, it is recommended to determine the solubility in relevant solvents following a standardized protocol, such as the equilibrium solubility method.

This technical guide provides a solid foundation for researchers and professionals working with this compound. The provided data, protocols, and workflows are intended to facilitate further research and development in the potential applications of this compound.

References

- 1. chemicaljournal.org [chemicaljournal.org]

- 2. This compound CAS#: 168893-66-1 [m.chemicalbook.com]

- 3. This compound CAS#: 168893-66-1 [chemicalbook.com]

- 4. CAS # 168893-66-1, this compound - chemBlink [chemblink.com]

- 5. echemi.com [echemi.com]

- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N’‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-Chloropyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 6-Chloropyridine-3-carbohydrazide (CAS No. 168893-66-1), a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical structure, properties, and plausible synthetic routes. While specific experimental data for this compound is limited in publicly accessible literature, this guide infers key characteristics and methodologies from closely related analogues. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyridine-based therapeutic agents.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the pharmaceutical industry, forming the core of numerous approved drugs. The carbohydrazide moiety is also a well-established pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties. The combination of these two structural features in this compound suggests its potential as a valuable building block for the synthesis of novel bioactive molecules. This guide aims to provide a comprehensive overview of its chemical identity, physicochemical properties, a probable synthetic pathway, and potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid compound at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 168893-66-1 | |

| Molecular Formula | C₆H₆ClN₃O | |

| Molecular Weight | 171.58 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 6-Chloronicotinohydrazide, 2-Chloro-5-(hydrazinocarbonyl)pyridine | |

| Appearance | White powder (predicted) | |

| Melting Point | 250 °C | |

| Density | 1.404 g/cm³ (predicted) | |

| pKa | 10.87 ± 0.10 (predicted) | |

| Storage Temperature | 2-8°C |

Chemical Structure

The chemical structure of this compound is depicted below:

(Image Source: PubChem CID 2800177)

Synthesis and Characterization

Plausible Synthetic Pathway

The synthesis can be logically envisioned as a two-step process starting from 6-chloronicotinic acid.

Spectroscopic Characterization of 6-Chloropyridine-3-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and Mass Spectrometry) for the compound 6-Chloropyridine-3-carbohydrazide. It includes detailed, standardized experimental protocols for data acquisition and a logical workflow for the structural elucidation of this and similar chemical entities.

Compound Overview

Compound Name: this compound CAS Number: 168893-66-1[1][2] Chemical Formula: C₆H₆ClN₃O[2] Molecular Weight: 171.58 g/mol [2] Structure:

O // C - NH - NH₂ / N=C-C=C-Cl \ / C=C

Spectral Data Summary

Disclaimer: The following spectral data is a representative, hypothetical dataset based on the chemical structure of this compound and known spectral characteristics of analogous compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | -C(O)NH- |

| 8.80 | d | 1H | Pyridine H-2 |

| 8.20 | dd | 1H | Pyridine H-4 |

| 7.60 | d | 1H | Pyridine H-5 |

| 4.60 | s (br) | 2H | -NH₂ |

Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 165.0 | C=O (Carbonyl) |

| 152.0 | Pyridine C-6 |

| 148.5 | Pyridine C-2 |

| 139.0 | Pyridine C-4 |

| 128.0 | Pyridine C-3 |

| 124.5 | Pyridine C-5 |

Infrared (IR) Spectroscopy

Table 3: Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H stretching (hydrazide) |

| 3050-3150 | Medium | Aromatic C-H stretching |

| 1660 | Strong | C=O stretching (Amide I) |

| 1600 | Medium | N-H bending (Amide II) |

| 1580, 1470 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| 1100-1300 | Medium | C-N stretching |

| 700-850 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 171 | 100 | [M]⁺ (with ³⁵Cl) |

| 173 | 33 | [M+2]⁺ (with ³⁷Cl) |

| 140 | 65 | [M - NHNH₂]⁺ |

| 111 | 40 | [M - CONHNH₂]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 scans are co-added to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for all chlorine-containing fragments.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a robust framework for the structural elucidation and purity assessment of this compound. The presented data, although hypothetical, serves as a valuable reference for researchers. The detailed experimental protocols and the logical workflow diagram offer a standardized approach for the characterization of this and other novel chemical entities in the field of drug discovery and development.

References

Solubility Profile of 6-Chloropyridine-3-carbohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 6-Chloropyridine-3-carbohydrazide in various solvents. Due to the limited availability of publicly accessible, quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols to enable researchers to generate reliable and reproducible solubility data in-house. A thorough understanding of a compound's solubility is critical for process development, formulation, and ensuring consistent results in drug discovery and development applications. This guide outlines both qualitative and quantitative approaches to solubility determination, with a focus on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Introduction to the Significance of Solubility

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development, often as an intermediate in the synthesis of more complex molecules. The solubility of this compound in different solvents is a fundamental physicochemical property that influences:

-

Reaction Kinetics and Purity: The choice of solvent and the solubility of reactants can significantly impact reaction rates, yield, and the purity of the final product.

-

Purification Processes: Recrystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.

-

Formulation Development: For a compound to be developed into a pharmaceutical product, its solubility in various aqueous and organic media is a critical factor for achieving desired bioavailability and stability.

-

Analytical Method Development: The preparation of stock solutions and standards for analytical techniques such as HPLC and NMR spectroscopy requires knowledge of suitable solvents.

Given the importance of this parameter, a systematic approach to determining the solubility of this compound is essential for any research or development activities involving this compound.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of solvents is not widely available in peer-reviewed literature or chemical databases. Therefore, this section provides a template for researchers to populate with their experimentally determined data. The following table structure is recommended for clear and consistent data presentation.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Quantification |

| e.g., Water | 25 | e.g., HPLC-UV | ||

| e.g., Ethanol | 25 | e.g., HPLC-UV | ||

| e.g., Methanol | 25 | e.g., HPLC-UV | ||

| e.g., Acetone | 25 | e.g., HPLC-UV | ||

| e.g., Dichloromethane | 25 | e.g., HPLC-UV | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | e.g., HPLC-UV | ||

| e.g., Phosphate Buffer (pH 7.4) | 25 | e.g., HPLC-UV |

Experimental Protocols

This section provides detailed methodologies for the qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Determination

This simple and rapid method is useful for initial solvent screening.

Objective: To visually assess whether this compound is soluble, partially soluble, or insoluble in a variety of solvents at room temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide)

-

Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes or 13x100 mm glass test tubes)

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 2-5 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the mixture against a dark background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound

-

Chosen solvent(s) of high purity

-

Scintillation vials or glass flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other chemically resistant membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure:

Part A: Preparation of Saturated Solution

-

Add an excess amount of this compound to a vial (e.g., 20-50 mg into a 20 mL vial). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired solvent into the vial (e.g., 10 mL).

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

Part B: Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve for the chosen analytical method.

Part C: Quantification by HPLC-UV

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve Generation: Analyze the standard solutions using HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered saturated solution into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by applying the dilution factor.

Part D: Quantification by UV-Vis Spectroscopy

-

Determination of λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve Generation: Measure the absorbance of each standard solution at the λmax and create a calibration curve of absorbance versus concentration, ensuring it adheres to the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution using the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

References

Potential Biological Activities of 6-Chloropyridine-3-carbohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health landscape is continually challenged by the rise of drug-resistant pathogens and the complexities of diseases such as cancer. This necessitates a persistent search for novel therapeutic agents with improved efficacy and safety profiles. Among the myriad of heterocyclic compounds explored in medicinal chemistry, pyridine derivatives hold a prominent position due to their presence in numerous natural products and synthetic drugs. The 6-chloropyridine-3-carbohydrazide scaffold, in particular, represents a promising starting point for the development of new bioactive molecules. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound Derivatives

The general synthetic route to this compound derivatives, specifically hydrazones, involves a condensation reaction between this compound and various aldehydes or ketones. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. The resulting Schiff bases are often crystalline solids and can be purified by recrystallization.

Antimicrobial Activity

Derivatives of pyridine carbohydrazide have shown considerable promise as antimicrobial agents. The introduction of different substituents on the pyridine ring and the hydrazone moiety can significantly modulate their spectrum of activity and potency against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

While specific data for a broad range of this compound derivatives is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for functionally substituted pyridine carbohydrazides, which are structurally similar and indicate the potential of this class of compounds.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 4 | Pseudomonas aeruginosa (ATCC 27853) | 4-16 | [1] |

| 6 | Staphylococcus aureus (ATCC 29213) | 2 | [1] |

| 6 | Candida spp. (MDR strains) | 16-24 | [1][2] |

| 3 | Aeromonas hydrophila (ATCC 7966) | 2 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)[3]

-

96-well microtiter plates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic/antifungal drugs (positive controls)

-

Solvent control (negative control)

-

Incubator

Procedure:

-

Prepare a serial dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include wells with broth only (sterility control), broth with inoculum (growth control), and broth with inoculum and the standard drug (positive control).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Hydrazone derivatives are a well-established class of compounds with significant anticancer potential. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Data: In Vitro Cytotoxicity of Hydrazone Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of various hydrazone derivatives against common cancer cell lines, illustrating the cytotoxic potential of this chemical class.

| Compound/Derivative | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | Reference |

| Compound 7d | 7.52 ± 0.32 | - | [4] |

| Compound 7e | 15.33 ± 0.55 | - | [4] |

| Hydrazone II | - | 0.29 | [5] |

| Hydrazone III | - | 3.1 | [5] |

| 5-Fluorouracil (Standard) | - | 5 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][6][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the hydrazone compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Enzyme Inhibition

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The pyridine ring and the hydrazone linkage can interact with the active sites of various enzymes, leading to their inhibition. One such class of enzymes that has been targeted by similar heterocyclic compounds is the carbonic anhydrases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Some isoforms, such as CA IX and CA XII, are overexpressed in certain tumors and are considered valuable targets for anticancer drug development. Sulfonamide-based inhibitors are the most well-known class of CA inhibitors. However, other scaffolds, including those containing heterocyclic moieties, have also shown inhibitory activity. While specific studies on this compound derivatives as CA inhibitors are limited, their structural similarity to other known heterocyclic inhibitors suggests this as a promising area for future investigation.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data on structurally related compounds strongly suggest their potential as effective antimicrobial and anticancer agents. Furthermore, their chemical structure indicates a likelihood of activity as enzyme inhibitors. This technical guide has provided a summary of the potential biological activities, along with key experimental protocols to facilitate further research in this area. The synthesis of a focused library of these derivatives and their systematic evaluation against a panel of microbial strains, cancer cell lines, and relevant enzymes is a logical next step to unlock their full therapeutic potential. The data and methodologies presented herein are intended to serve as a foundational resource to guide these future research and development endeavors.

References

- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 6-Chloropyridine-3-carbohydrazide: Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-3-carbohydrazide, a halogenated pyridine derivative, has emerged as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Furthermore, it delves into the compound's biological activities, particularly its role as a precursor for novel antimicrobial and antimycobacterial agents. This document consolidates quantitative data, experimental protocols, and visual representations of relevant chemical and biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Pyridine carbohydrazide derivatives have long been a focal point in the search for new therapeutic agents, with isoniazid (pyridine-4-carbohydrazide) being a cornerstone in the treatment of tuberculosis. The introduction of a chlorine atom onto the pyridine ring, as seen in this compound, significantly influences the molecule's electronic properties and biological activity. This modification has paved the way for the synthesis of a new generation of compounds with potential applications against a range of pathogens. This guide aims to provide an in-depth exploration of this compound, from its fundamental chemistry to its biological implications.

Discovery and History

The precise historical account of the first synthesis of this compound is not extensively documented in readily available literature. However, its development can be contextualized within the broader history of chloropyridine chemistry. The synthesis of chloropyridines dates back to early organic chemistry research, with methods like the direct chlorination of pyridine and the Sandmeyer reaction of aminopyridines being established routes. The preparation of pyridine carboxylic acids and their subsequent conversion to hydrazides has also been a long-standing practice in organic synthesis.

The emergence of this compound as a compound of interest is closely linked to the exploration of pyridine derivatives in medicinal chemistry. Following the discovery of the antitubercular activity of isoniazid, researchers began to synthesize a vast array of analogues to improve efficacy, overcome resistance, and broaden the spectrum of activity. The synthesis of halogenated derivatives, including this compound, was a logical progression in these structure-activity relationship (SAR) studies. While a definitive "discovery" paper for this specific molecule is not prominent, its appearance in chemical supplier catalogs and patent literature from the latter half of the 20th century suggests its synthesis and initial investigations likely occurred within this period as part of broader research programs into novel heterocyclic compounds.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves a two-step process starting from 6-chloronicotinic acid.

Step 1: Esterification of 6-Chloronicotinic Acid to Ethyl 6-Chloronicotinate

The first step is the conversion of 6-chloronicotinic acid to its ethyl ester, ethyl 6-chloronicotinate. This is a standard esterification reaction, typically carried out under acidic conditions.

-

Experimental Protocol:

-

To a solution of 6-chloronicotinic acid (1 equivalent) in absolute ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield ethyl 6-chloronicotinate.

-

Step 2: Hydrazinolysis of Ethyl 6-Chloronicotinate to this compound

The second step involves the reaction of the synthesized ethyl 6-chloronicotinate with hydrazine hydrate. This nucleophilic acyl substitution reaction replaces the ethoxy group with a hydrazinyl group.

-

Experimental Protocol:

-

A solution of ethyl 6-chloronicotinate (1 equivalent) in a suitable solvent such as ethanol is prepared.

-

Hydrazine hydrate (an excess, typically 2-3 equivalents) is added to the solution.

-

The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Upon cooling, the product, this compound, often precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and dried to afford the final product.

-

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C₆H₆ClN₃O |

| Molecular Weight | 171.58 g/mol |

| Melting Point | ~250 °C[1] |

| Appearance | White to off-white powder[2] |

Biological Activities and Applications

This compound serves as a crucial building block for the synthesis of various biologically active compounds. The presence of the hydrazide functional group allows for the facile formation of hydrazones, which are known to exhibit a wide range of pharmacological properties.

Antimicrobial and Antifungal Activity

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The general strategy involves the condensation of the hydrazide with various aldehydes or ketones to form Schiff bases (hydrazones). The rationale behind this approach is to introduce lipophilic moieties that can enhance the permeability of the compounds through the microbial cell wall.

While specific MIC values for the parent this compound are not widely reported, studies on its derivatives have shown promising results. For instance, a study on functionally substituted pyridine carbohydrazides reported significant antimicrobial effects against multidrug-resistant (MDR) strains. One derivative, N'-Octanoylpyridine-3-carbohydrazide, demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus[2]. Another study on pyridine-4-carbohydrazide derivatives showed potent activity against various MDR strains of Candida spp., with MIC values in the range of 16–24 µg/mL[3].

Table of Antimicrobial Activity for Selected Pyridine Carbohydrazide Derivatives:

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N'-Octanoylpyridine-3-carbohydrazide | Staphylococcus aureus ATCC 29213 | 2 | [2] |

| Derivative of Pyridine-4-carbohydrazide | Candida glabrata (MDR) | 16 | [3] |

| Derivative of Pyridine-4-carbohydrazide | Candida parapsilosis (MDR) | 16-24 | [3] |

| N'-Butanoylpyridine-3-carbohydrazide | Pseudomonas aeruginosa ATCC 27853 | 4-16 | [3] |

Antimycobacterial Activity

The structural similarity of pyridine carbohydrazides to isoniazid has prompted extensive research into their potential as antitubercular agents. The mechanism of action of isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to a reactive species that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is hypothesized that derivatives of this compound may act through a similar mechanism.

Experimental Workflows for Biological Evaluation

The biological evaluation of this compound and its derivatives typically follows a standardized workflow to determine their antimicrobial and cytotoxic properties.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The broth microdilution method is a commonly used technique for this purpose.

-

Experimental Protocol (Broth Microdilution):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Cytotoxicity Assay

It is crucial to assess the toxicity of potential drug candidates against mammalian cells to ensure their safety. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Experimental Protocol (MTT Assay):

-

Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. While its own discovery and history are not prominently detailed, its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the antimicrobial and antimycobacterial arenas, underscore its importance. This technical guide provides a consolidated resource for researchers, offering detailed synthetic protocols, a summary of biological activities with quantitative data, and visual representations of key processes. The continued exploration of derivatives based on the this compound scaffold holds significant promise for the development of new and effective therapeutic agents to combat infectious diseases.

References

A Methodological Guide to the Theoretical and Computational Investigation of 6-Chloropyridine-3-carbohydrazide

Abstract: This technical whitepaper presents a comprehensive methodological framework for the theoretical and computational characterization of 6-Chloropyridine-3-carbohydrazide. Due to a lack of specific published research on this compound, this guide serves as a robust roadmap for researchers, scientists, and drug development professionals. It outlines detailed protocols for Density Functional Theory (DFT) calculations, molecular docking simulations, and key experimental characterization techniques such as FT-IR and NMR spectroscopy. All quantitative data are presented in illustrative tables, and complex workflows are visualized using Graphviz diagrams, providing a foundational blueprint for future research into the molecular properties and potential applications of this compound.

Introduction

This compound is a heterocyclic compound featuring a chlorinated pyridine ring linked to a carbohydrazide moiety. The pyridine ring is a common scaffold in medicinal chemistry, and carbohydrazide derivatives are known for their wide range of biological activities. The combination of these functional groups suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.

This document provides a detailed guide on how to approach the theoretical and computational study of this molecule. The protocols and data presented herein are based on established methodologies for analogous pyridine and hydrazide compounds and are intended to serve as a starting point for a comprehensive analysis.

Molecular Structure and Physicochemical Properties

The foundational step in any computational study is to understand the molecule's basic structure and properties. The 2D structure of this compound is depicted below.

Caption: 2D Molecular Structure of this compound.

Basic physicochemical properties, as computed by PubChem, are summarized in the table below.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClN₃O | PubChem CID: 2800177[1] |

| Molecular Weight | 171.58 g/mol | PubChem CID: 2800177[1] |

| XLogP3 | 0.3 | PubChem CID: 2800177[1] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 2800177[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 2800177[1] |

| Rotatable Bond Count | 1 | PubChem CID: 2800177[1] |

| Exact Mass | 171.0199395 | PubChem CID: 2800177[1] |

| Topological Polar Surface Area | 68 Ų | PubChem CID: 2800177[1] |

| Heavy Atom Count | 11 | PubChem CID: 2800177[1] |

Theoretical and Computational Studies

This section outlines the protocols for conducting in-silico analyses to predict the geometric, electronic, and biological interaction properties of this compound.

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It can be employed to predict optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies.

-

Molecular Structure Input: The initial 3D structure of this compound is drawn using GaussView 6 and is pre-optimized using a lower-level theory (e.g., PM6 semi-empirical method) to find a reasonable starting geometry.

-

Geometry Optimization: Full geometry optimization is performed using the Gaussian 16 software package. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. The 6-311++G(d,p) basis set is used to provide a good balance between accuracy and computational cost for this type of molecule.[2][3]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra.

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The HOMO-LUMO energy gap is then calculated to assess the molecule's chemical reactivity and kinetic stability.

-

Data Analysis: The output files are analyzed to extract optimized bond lengths, bond angles, dihedral angles, vibrational modes, and electronic properties. The theoretical IR spectrum is visualized and compared with key functional group frequencies.

Caption: Workflow for Density Functional Theory (DFT) analysis.

Disclaimer: The following data are illustrative and not derived from actual calculations on this compound.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.23 | O-C-N | 122.5 |

| C-N (amide) | 1.35 | C-N-N | 119.8 |

| N-N | 1.41 | Py-C-C(amide) | 120.3 |

| C-Cl | 1.74 | Cl-C-C | 119.5 |

| C-C (ring-amide) | 1.50 | C-N-C (ring) | 117.0 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3350, 3280 | Amine N-H stretch |

| ν(C-H) aromatic | 3080 | Pyridine C-H stretch |

| ν(C=O) | 1685 | Carbonyl stretch |

| δ(N-H) | 1620 | Amine N-H bend |

| ν(C=N), ν(C=C) | 1580, 1470 | Pyridine ring stretch |

| ν(N-N) | 1050 | Hydrazine N-N stretch |

| ν(C-Cl) | 750 | C-Cl stretch |

Table 3: Predicted Electronic Properties

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.54 |

| E_LUMO | -1.21 |

| Energy Gap (ΔE) | 5.33 |

| Ionization Potential | 6.54 |

| Electron Affinity | 1.21 |

| Electronegativity (χ) | 3.875 |

| Chemical Hardness (η) | 2.665 |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for drug discovery, as it helps to understand and predict the binding affinity and interaction patterns of a potential drug candidate.

-

Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned using AutoDock Tools. The receptor file is saved in the PDBQT format.

-

Ligand Preparation: The 3D structure of this compound, optimized from DFT calculations, is used. Gasteiger charges are computed, non-polar hydrogens are merged, and rotatable bonds are defined using AutoDock Tools. The ligand file is also saved in the PDBQT format.[4]

-

Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket where the native ligand binds.

-

Docking Simulation: The docking simulation is performed using AutoDock Vina.[5] The program systematically samples different conformations of the ligand within the defined grid box and scores them based on a force-field-based scoring function.

-

Analysis of Results: The results are analyzed to identify the binding pose with the lowest binding energy (highest affinity). The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[6]

Caption: Workflow for a typical molecular docking study.

Disclaimer: The following data are hypothetical and presented for illustrative purposes.

Table 4: Illustrative Molecular Docking Results against a Hypothetical Kinase

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | LEU 83, GLU 91, VAL 102, LYS 115, ASP 184 |

| Hydrogen Bonds | GLU 91 (Carbonyl O), ASP 184 (Amine H) |

| Hydrophobic Interactions | LEU 83, VAL 102 |

| Pi-Cation Interaction | LYS 115 (Pyridine Ring) |

Experimental Protocols for Characterization

Theoretical predictions should always be validated by experimental data. This section provides standard protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A common route for synthesizing carbohydrazides involves the reaction of a corresponding ester with hydrazine hydrate.

-

Esterification: 6-Chloronicotinic acid is refluxed in ethanol with a catalytic amount of sulfuric acid to produce ethyl 6-chloronicotinate.

-

Hydrazinolysis: Ethyl 6-chloronicotinate is dissolved in ethanol, and an excess of hydrazine hydrate (80%) is added. The mixture is stirred at room temperature or gently heated for several hours.

-

Isolation: Upon completion (monitored by TLC), the reaction mixture is cooled, and the resulting precipitate (this compound) is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the synthesized compound is ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: The powder is transferred to a pellet-pressing die and compressed under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of the empty sample holder is recorded. The KBr pellet is then placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.[7][8]

-

Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 5: Expected Characteristic FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3400-3200 | -NH₂ / -NH | N-H Stretch |

| 3100-3000 | Aromatic C-H | C-H Stretch |

| 1700-1660 | Amide C=O | C=O Stretch |

| 1640-1600 | Amine -NH₂ | N-H Bend |

| 1600-1450 | Aromatic C=C/C=N | Ring Stretch |

| 1100-1000 | N-N | N-N Stretch |

| 800-700 | C-Cl | C-Cl Stretch |

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).[9]

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard parameters include a spectral width of ~16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument (~100 MHz for carbon) using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is used, and a larger number of scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis: The raw data (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) in ppm, integration values (for ¹H), and multiplicities (e.g., singlet, doublet) are analyzed to elucidate the molecular structure.

Conclusion

This technical guide provides a comprehensive framework for the in-depth study of this compound using a combination of theoretical, computational, and experimental techniques. The detailed protocols for DFT calculations and molecular docking will enable researchers to predict its structural, electronic, and potential bio-interactive properties. Furthermore, the outlined experimental methods for synthesis and spectroscopic characterization are essential for validating these computational models. By following this guide, researchers can systematically uncover the fundamental characteristics of this compound, paving the way for its potential application in drug discovery and materials science.

References

- 1. This compound | C6H6ClN3O | CID 2800177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. ias.ac.in [ias.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 7. benchchem.com [benchchem.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. benchchem.com [benchchem.com]

Safety and Handling of 6-Chloropyridine-3-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Chloropyridine-3-carbohydrazide (CAS No: 168893-66-1), a compound used in chemical research and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand the associated hazards to implement appropriate safety measures.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[2]

-

H411: Toxic to aquatic life with long lasting effects.[1]

Signal Word: Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C6H6ClN3O | [3][4][5] |

| Molecular Weight | 171.58 g/mol | [3][5][6] |

| Appearance | White powder | [7] |

| Melting Point | 250 °C | [3][8] |

| Boiling Point | No data available | [3] |

| pKa | 10.87 ± 0.10 (Predicted) | [7] |

| Solubility | Soluble in water | [9] |

Toxicological Information

The toxicological data highlights the potential health effects following exposure.

| Toxicity Endpoint | Result | Reference |

| Acute Oral Toxicity | Harmful if swallowed. The component/mixture is moderately toxic after single ingestion. | [1] |

| Acute Dermal Toxicity | No specific data available, but causes skin irritation. | [1] |

| Acute Inhalation Toxicity | May cause respiratory irritation. | [2] |

| Skin Corrosion/Irritation | Causes skin irritation. | [1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |

| Germ Cell Mutagenicity | No information available. | [1][9] |

| Carcinogenicity | No information available. | [1][9] |

| Reproductive Toxicity | No information available. | [9] |

| STOT-Single Exposure | May cause respiratory system irritation. | [9] |

| STOT-Repeated Exposure | No information available. | [9] |

Experimental Protocols: Detailed experimental methodologies for the toxicological endpoints cited are not publicly available in the referenced safety data sheets. These studies are typically conducted under standardized guidelines (e.g., OECD) by the manufacturer or specialized laboratories.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is essential to minimize exposure. The following workflow outlines the key stages of safe handling.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[3][9]

-

Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves (inspected prior to use).[3][9]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][3][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation occurs. | [1][2][3] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][3][9] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. | [1][3][9] |

Storage and Disposal

Proper storage and disposal are necessary to prevent accidents and environmental contamination.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[2][9]

-

Store in an area accessible only to qualified or authorized personnel.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

-

Do not let the product enter drains, as it is toxic to aquatic life.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area. Avoid breathing dust or vapors. Ensure adequate ventilation. Wear appropriate personal protective equipment.[2][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][10]

-

Containment and Cleaning: Use dry clean-up procedures to avoid generating dust. Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.[2][10]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C6H6ClN3O | CID 2800177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 6-Chloropyridine-2-carbohydrazide | C6H6ClN3O | CID 18921376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 168893-66-1 [m.chemicalbook.com]

- 8. CAS # 168893-66-1, this compound - chemBlink [chemblink.com]

- 9. fishersci.com [fishersci.com]

- 10. Carbohydrazide - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 6-Chloropyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Schiff bases derived from 6-Chloropyridine-3-carbohydrazide and various aromatic aldehydes. Schiff bases are a versatile class of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties, making them valuable scaffolds in drug discovery and development.[1] The protocol outlines a straightforward condensation reaction, yielding the desired Schiff base products. Included are methods for product purification and characterization using standard analytical techniques, along with representative data.

Introduction

Schiff bases, characterized by the azomethine functional group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[2] The nitrogen atom of the pyridine ring and the imine group in Schiff bases derived from pyridine carbohydrazides are key pharmacophores that contribute to their biological activity. These compounds are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. This application note details a reliable method for the synthesis of a series of Schiff bases starting from this compound, providing a foundation for further research and development of novel therapeutic agents.

Experimental Protocol

Materials and Reagents:

-

This compound

-

Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-hydroxybenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Deionized Water

-

Silica Gel for Thin Layer Chromatography (TLC)

-

Appropriate solvents for TLC mobile phase (e.g., ethyl acetate:ethanol mixture)

-

Recrystallization solvent (e.g., ethanol)

Instrumentation:

-

Magnetic stirrer with heating plate

-

Reflux condenser and round-bottom flask

-

Büchi melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer

Synthesis of Schiff Bases (General Procedure):

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

-

To this solution, add the desired substituted aromatic aldehyde (1.0 mmol).

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the reaction mixture into crushed ice.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure Schiff base.

-

Dry the purified product in a desiccator.

Characterization:

The synthesized Schiff bases should be characterized by the following methods:

-

Melting Point: Determine the melting point of the purified product.

-

FTIR Spectroscopy: Record the IR spectrum to identify characteristic functional groups. Key peaks to observe include the N-H stretch (amide), C=O stretch (amide), and the C=N stretch (imine).

-

NMR Spectroscopy (¹H and ¹³C): Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra to confirm the structure.

-

Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight of the synthesized compound.

Experimental Workflow

Caption: A flowchart of the general experimental workflow for the synthesis of Schiff bases.

Data Presentation

The following tables provide representative data for Schiff bases synthesized from pyridine-3-yl-carbohydrazide, which are structurally analogous to those derived from this compound.[1]

Table 1: Physicochemical Data of Synthesized Schiff Bases

| Compound Code | R-Group of Aldehyde | Molecular Formula | Yield (%) | Melting Point (°C) |

| SB-1 | 4-Chloro | C₁₃H₉ClN₄O | 78 | 230-232 |

| SB-2 | 4-Bromo | C₁₃H₉BrN₄O | 75 | 245-247 |

| SB-3 | 4-Nitro | C₁₃H₉N₅O₃ | 82 | 260-262 |

| SB-4 | 4-Hydroxy | C₁₃H₁₀N₄O₂ | 72 | 210-212 |

| SB-5 | 4-Dimethylamino | C₁₅H₁₅N₅O | 85 | 198-200 |

Table 2: Key FTIR Spectral Data (cm⁻¹) of Synthesized Schiff Bases

| Compound Code | N-H (Amide) | C=O (Amide) | C=N (Imine) |

| SB-1 | 3250 | 1665 | 1590 |

| SB-2 | 3245 | 1662 | 1588 |

| SB-3 | 3260 | 1670 | 1595 |

| SB-4 | 3280 | 1658 | 1585 |

| SB-5 | 3240 | 1655 | 1580 |

Table 3: Antibacterial Activity (Zone of Inhibition in mm) of Synthesized Schiff Bases

| Compound Code | Staphylococcus aureus | Escherichia coli |

| SB-1 | 12 | 10 |

| SB-2 | 11 | 9 |

| SB-3 | 14 | 12 |

| SB-4 | 10 | 8 |

| SB-5 | 15 | 13 |

| Streptomycin (Standard) | 22 | 20 |

Signaling Pathway Diagram

The following diagram illustrates the general reaction pathway for the synthesis of Schiff bases from this compound.

Caption: Reaction pathway for Schiff base formation.

Conclusion

The protocol described herein provides a robust and efficient method for the synthesis of Schiff bases from this compound. The resulting compounds can be readily purified and characterized using standard laboratory techniques. The representative data indicates that these compounds are promising candidates for further investigation, particularly in the context of developing new antimicrobial agents. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of molecules.

References

The Versatile Scaffold: 6-Chloropyridine-3-carbohydrazide in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals